molecular formula C19H17BrN4O5S B2507483 3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide CAS No. 313505-54-3

3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2507483
CAS RN: 313505-54-3
M. Wt: 493.33
InChI Key: LXNQWPTZLNZNOH-UHFFFAOYSA-N
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Description

The compound "3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide" is a chemical entity that appears to be related to a class of compounds with potential applications in various fields such as agriculture and medicine. The related compounds in the provided papers include herbicides for weed control in oilseed rape and inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are enzymes involved in numerous physiological and pathological processes . Additionally, some derivatives have been evaluated for their anti-HIV activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting with different substrates such as chlorosulfonylbenzoic acid and carbodiimide coupling agents. The synthesis is performed in aqueous medium and yields various sulfamoyl benzamide derivatives with different substituents . Another related compound, N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, is synthesized in good yield and its structure is confirmed by various spectroscopic methods including NMR, IR, MS, and X-ray .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis . These methods provide detailed information about the molecular framework and the nature of the substituents attached to the benzamide core.

Chemical Reactions Analysis

The chemical behavior of these compounds under different conditions has been studied. For instance, the hydrolysis of N-(3-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy) benzylamine (BDM) was investigated using HPLC, revealing that the compound undergoes rapid reaction in acidic medium at higher temperatures, with complete hydrolysis achieved at pH 1.3 at 50°C after 24 hours .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are inferred from their synthesis and characterization. The herbicidal activity of related compounds is assessed under greenhouse conditions, and they are found to be effective against various weed species . The sulfamoyl benzamide derivatives are screened for their inhibitory activity against h-NTPDases, with some compounds showing potent inhibitory effects at sub-micromolar concentrations . Additionally, the anti-HIV activity of some derivatives is tested, with certain compounds exhibiting significant activity against HIV-1 and HIV-2 strains .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural similarities to 3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel selenium-containing sulfa drugs demonstrated significant antibacterial activities, highlighting the potential for similar compounds to serve as leads in the development of new antimicrobial agents (Abdel‐Hafez, 2010). Additionally, a study on the synthesis and antimicrobial evaluation of some new heterocyclic compounds incorporating a biologically active sulfamoyl moiety reported the successful creation of compounds with promising antimicrobial properties (Darwish, 2014).

Molecular Interactions and Photophysical Properties

Research on p-hydroxycinnamic acid derivatives investigated their binding with bovine serum albumin, a study relevant for understanding the interactions between similar compounds and proteins. This could have implications for drug delivery systems and the development of therapeutic agents (Meng et al., 2012). Another study focused on the synthesis, characterization, and photophysical properties of a zinc phthalocyanine compound, suggesting potential applications in photodynamic therapy and as photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Antitumor Activities

Compounds structurally related to this compound have been assessed for their antifungal and antitumor activities. For example, novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives displayed significant antifungal activity, highlighting the therapeutic potential of similar compounds in combating fungal infections (Ienascu et al., 2018). Furthermore, the practical synthesis of an orally active CCR5 antagonist demonstrates the potential of related compounds in the development of treatments for conditions like HIV, showcasing the diverse therapeutic applications of these chemical structures (Ikemoto et al., 2005).

properties

IUPAC Name

3-bromo-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)15-8-6-14(7-9-15)21-18(25)12-4-3-5-13(20)10-12/h3-11H,1-2H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNQWPTZLNZNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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